molecular formula C20H13N3O4 B2807768 (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 329690-09-7

(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2807768
CAS No.: 329690-09-7
M. Wt: 359.341
InChI Key: AMAXHYNGTVZQDG-XDOYNYLZSA-N
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Description

(2Z)-2-[(Naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a naphthalene-substituted imino group at position 2 and a nitro substituent at position 4. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . The structural uniqueness of this compound arises from the conjugation of the naphthalene moiety, which enhances π-π stacking interactions, and the electron-withdrawing nitro group, which modulates electronic properties and reactivity. Its synthesis typically involves condensation reactions between 2-imino-2H-chromene-3-carboxamide precursors and naphthalen-1-amine derivatives under acidic or catalytic conditions .

Properties

IUPAC Name

2-naphthalen-1-ylimino-6-nitrochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c21-19(24)16-11-13-10-14(23(25)26)8-9-18(13)27-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAXHYNGTVZQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with 6-nitrochromene-3-carboxylic acid under acidic conditions to form the imino linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of 2-Naphthalen-1-ylimino-6-aminochromene-3-carboxamide.

    Substitution: Formation of nitro or halogen-substituted derivatives.

    Condensation: Formation of imines or Schiff bases.

Scientific Research Applications

(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic electronic materials and dyes

Mechanism of Action

The mechanism of action of (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene moiety can intercalate with DNA, potentially disrupting cellular processes and exhibiting anti-cancer activity .

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing vs.

Biological Activity : Chloro-substituted analogs (e.g., compound from ) show explicit anticancer activity, while the nitro-substituted target compound’s bioactivity remains underexplored but is hypothesized to align with kinase inhibition due to structural parallels with tyrosine kinase inhibitors .

Synthetic Flexibility : Derivatives with simpler substituents (e.g., 1a ) serve as intermediates for complex heterocycles, whereas naphthalene-containing analogs require multi-step functionalization.

Physicochemical Properties

  • Solubility : The nitro group in the target compound reduces solubility in polar solvents compared to methoxy-substituted analogs .
  • Stability: Naphthalene-imino chromenes exhibit higher thermal stability (>200°C) due to aromatic stacking, unlike aliphatic-substituted derivatives .

Research Findings

  • Reactivity : The target compound’s nitro group facilitates regioselective reactions at position 6, unlike methoxy-substituted analogs, which undergo electrophilic substitution at position 7 .
  • Anticancer Potential: While chloro-substituted chromenes (e.g., ) inhibit cancer cell proliferation via apoptosis, the nitro analog’s mechanism may involve redox cycling or DNA intercalation, as seen in nitroaromatic therapeutics .

Biological Activity

The compound (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide, also referred to as MCC1734, is a derivative of chromene with notable biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide can be represented as follows:

C16H12N4O3\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_3

This compound features a chromene core modified with a naphthyl imine and a nitro group, contributing to its pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that MCC1734 exhibits significant cytotoxicity against various cancer cell lines, including those resistant to multiple drugs. The compound's effectiveness was evaluated in vitro against cell lines such as CCRF-CEM and CEM/ADR5000. Notably, it showed comparable sensitivity in both sensitive and resistant cell lines, indicating its potential to bypass P-glycoprotein-mediated drug resistance mechanisms .

Table 1: Cytotoxic Activity of MCC1734 Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM5.0Induction of apoptosis and ER stress
CEM/ADR50005.1Bypasses P-glycoprotein resistance
MDA-MB-2314.8Cell cycle arrest at G2/M phase
MCF-76.0Mitochondrial dysfunction

The cytotoxic effects of MCC1734 are attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry analyses revealed that MCC1734 triggers apoptosis in cancer cells through the activation of caspases and the intrinsic apoptotic pathway.
  • Endoplasmic Reticulum (ER) Stress : The compound activates the PERK/eIF2α/ATF4 signaling pathway, leading to increased expression of pro-apoptotic factors such as CHOP and ATF4, which are critical in mediating ER stress-induced apoptosis .
  • Reactive Oxygen Species (ROS) Generation : MCC1734 stimulates excessive ROS production, contributing to mitochondrial dysfunction and subsequent cell death .

In Vivo Studies

In vivo experiments using zebrafish xenograft models have further validated the anti-cancer efficacy of MCC1734. Tumors derived from human cancer cells were significantly reduced following treatment with the compound, showcasing its potential for clinical application .

Q & A

Q. Advanced

  • PASS Analysis : Predicts bioactivity spectra (e.g., anti-inflammatory probability: Pa = 0.78) based on structural motifs .
  • Molecular Docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina. Key interactions:
    • π-π stacking between naphthalene and hydrophobic pockets.
    • Hydrogen bonding via carboxamide and nitro groups .
  • MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results .

What are the common challenges in achieving the Z-configuration of the imino group during synthesis, and how can stereochemical control be ensured?

Q. Basic

  • Challenges : Thermodynamic favorability of E-isomers due to steric hindrance in Z-forms .
  • Solutions :
    • Use bulky solvents (e.g., DMF) to stabilize transition states .
    • Low-temperature crystallization to trap Z-configuration .
    • Monitor isomerization via ¹H NMR (distinct imino proton shifts for Z/E) .

In crystallographic studies, how do the packing interactions and hydrogen bonding patterns of this compound correlate with its stability and solubility?

Q. Advanced

  • Hydrogen bonding : Carboxamide groups form intermolecular N–H···O bonds, enhancing crystal stability .
  • Packing : Naphthalene rings engage in π-π stacking (3.5–4.0 Å spacing), reducing solubility in polar solvents .
  • Solubility prediction : LogP ~3.2 (predicted via ChemDraw) indicates moderate lipophilicity, aligning with poor aqueous solubility .

What are the limitations of current synthetic routes for scaling up production of this compound for preclinical trials?

Q. Advanced

  • Multi-step synthesis : Low cumulative yields (<40%) due to purification losses .
  • Nitro group hazards : Exothermic reactions require controlled temperature and pressure .
  • Alternatives : Flow chemistry for imination steps to improve safety and yield .

How does the naphthalen-1-yl substituent influence the compound’s pharmacokinetic properties compared to phenyl analogs?

Q. Advanced

  • Lipophilicity : Naphthalene increases LogP by ~1.5 units vs. phenyl, enhancing membrane permeability .
  • Metabolism : CYP450-mediated oxidation of naphthalene may reduce bioavailability compared to phenyl derivatives .
  • Plasma protein binding : Higher affinity due to extended aromatic surface area .

What in silico tools are recommended for predicting the toxicity profile of this compound?

Q. Advanced

  • ProTox-II : Predicts hepatotoxicity (Probability: 65%) and mutagenicity .
  • ADMETlab 2.0 : Estimates blood-brain barrier penetration (low) and hERG inhibition risk .
  • SwissADME : Evaluates bioavailability radar and PAINS alerts for off-target effects .

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